molecular formula C20H16O5 B104496 Carpachromene CAS No. 57498-96-1

Carpachromene

Cat. No. B104496
CAS RN: 57498-96-1
M. Wt: 336.3 g/mol
InChI Key: YXOATFKTEDZPFL-UHFFFAOYSA-N
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Description

Carpachromene is an extended flavonoid . It is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms .


Molecular Structure Analysis

The molecular formula of Carpachromene is C20H16O5 . Its IUPAC name is 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one . The molecular weight is 336.3 g/mol .


Chemical Reactions Analysis

Carpachromene has been found to exert potent anti-proliferative activity . It induces apoptosis and cell cycle arrest at the G2/M phase .


Physical And Chemical Properties Analysis

Carpachromene has a molecular weight of 336.3 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Insulin Resistance Amelioration

Carpachromene has been found to ameliorate insulin resistance in HepG2 cells . It does this by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This suggests that Carpachromene could potentially be used in the treatment of disorders related to insulin resistance, such as type 2 diabetes and cardiovascular diseases .

Glucose Consumption and Metabolism

In addition to its effects on insulin resistance, Carpachromene has also been shown to influence glucose consumption and metabolism . This could have implications for the management of blood sugar levels and the treatment of diabetes .

Anti-Plasmodial Activity

Carpachromene has demonstrated anti-plasmodial activity . This suggests that it could potentially be used in the treatment of malaria, a disease caused by Plasmodium parasites .

Enzyme Inhibition

Carpachromene has been found to inhibit several enzymes, including urease, tyrosinase, and phosphodiesterase . This enzyme inhibitory activity could make Carpachromene useful in the treatment of various diseases associated with the hyperactivity of these enzymes .

Potential Treatment for Diabetes and Bronchoconstriction

Due to its significant urease, tyrosinase, and phosphodiesterase inhibitory activity, Carpachromene might be used against diabetes and bronchoconstriction . This provides scientific backup to the folklore (antidiabetic and antiasthmatic) of Ficus benghalensis .

Potential Treatment for Various Ailments

Ficus benghalensis, a plant from which Carpachromene can be extracted, is used locally for the treatment of various ailments such as diabetes, antiasthmatic, and wound healing . The significant enzyme inhibitory activities of Carpachromene provide a scientific background to these folklores .

Safety and Hazards

Carpachromene is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Carpachromene has shown potential in the treatment of insulin resistance . Future research could focus on further investigating its biochemical and molecular activities, as well as its potential therapeutic applications .

properties

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOATFKTEDZPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carpachromene

CAS RN

57498-96-1
Record name 57498-96-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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